REACTION_CXSMILES
|
[Cl:1][C:2]1[C:6]([Cl:7])=[CH:5][O:4][C:3]=1[C:8]([OH:10])=[O:9].[Li+].CC([N-]C(C)C)C.[P:19](Cl)([O:24][CH2:25][CH3:26])([O:21][CH2:22][CH3:23])=[O:20]>C(OCC)C>[CH2:22]([O:21][P:19]([C:5]1[O:4][C:3]([C:8]([OH:10])=[O:9])=[C:2]([Cl:1])[C:6]=1[Cl:7])([O:24][CH2:25][CH3:26])=[O:20])[CH3:23] |f:1.2|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(OC=C1Cl)C(=O)O
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3.5 mmol
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(OCC)C1=C(C(=C(O1)C(=O)O)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |